Z-Gly-gly-osu
Description
Z-Gly-gly-osu (N-benzyloxycarbonyl-glycine-N-hydroxysuccinimide ester) is a protected amino acid active ester widely used in peptide synthesis. The benzyloxycarbonyl (Z) group serves as a temporary protecting agent for the amine moiety of glycine, while the N-hydroxysuccinimide (OSu) ester enhances reactivity for coupling with other amino acids or nucleophiles. This compound is typically employed in solid-phase peptide synthesis (SPPS) or solution-phase methods under mild conditions (e.g., in dimethylformamide or dichloromethane) .
Key properties include:
- Molecular formula: C₁₄H₁₆N₂O₅ (exact mass: 292.11 g/mol).
- Solubility: Polar aprotic solvents (DMF, DMSO).
- Stability: Hydrolyzes slowly in aqueous media but reacts efficiently with amines under basic or neutral conditions.
- Applications: Synthesis of glycine-containing peptides, glycoconjugates, and probes for biochemical labeling .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7/c20-12(8-18-16(24)25-10-11-4-2-1-3-5-11)17-9-15(23)26-19-13(21)6-7-14(19)22/h1-5H,6-10H2,(H,17,20)(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUDREMYYUMWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-osu typically involves the reaction of N-(Benzyloxycarbonyl)glycylglycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Z-Gly-gly-osu primarily reacts with amines through nucleophilic substitution, forming stable amide bonds. This reaction is fundamental for sequential peptide chain elongation:
Key Findings :
- In industrial synthesis of tetra-glycylglycine, this compound achieves >98% coupling efficiency with glycylglycine under sodium bicarbonate buffer conditions .
- Ethyl acetate is preferred for product isolation due to its immiscibility with aqueous phases, simplifying purification .
Hydrolysis Reactions
Hydrolysis of the succinimide ester group occurs under acidic or alkaline conditions, yielding free carboxylic acid derivatives:
| Hydrolysis Condition | Products Formed | Rate Constant (k) |
|---|---|---|
| Acidic (pH 2–3) | N-(Benzyloxycarbonyl)glycylglycine + NHS | 0.12 min⁻¹ |
| Alkaline (pH 9–10) | Deprotected glycylglycine + NHS | 0.35 min⁻¹ |
Mechanistic Insight :
- Acidic hydrolysis proceeds via protonation of the ester oxygen, facilitating water nucleophilic attack .
- Alkaline conditions accelerate hydrolysis by deprotonating water, enhancing nucleophilicity .
Enzymatic Interactions
While not a direct substrate, this compound influences enzymatic systems:
Table: Comparative Enzymatic Activity
| Substrate | Cleavage Rate (Relative) | Enzyme Affinity (Kₘ) |
|---|---|---|
| This compound | 0.05 | 12.5 mM |
| Gly-Phe-Leu | 1.00 | 0.8 mM |
| GSH (natural) | 1.20 | 0.5 mM |
Data adapted from protease specificity studies .
Industrial-Scale Reaction Optimization
Large-scale synthesis employs automated reactors to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 72–85% | 89–94% |
| Reaction Time | 24–36 hours | 8–12 hours |
| Solvent Recovery | Manual extraction | Continuous distillation |
| Purity | 95–98% (HPLC) | >99.5% (HPLC) |
Data derived from patent CN103204905A and Bachem production protocols .
Stability Under Storage Conditions
This compound degrades over time unless stored properly:
| Condition | Degradation Rate (per month) | Primary Degradation Product |
|---|---|---|
| -20°C (anhydrous) | 0.5% | None detected |
| 25°C (humid) | 8.7% | Z-Gly-gly-OH |
| 40°C (aqueous) | 22.4% | Glycylglycine + CO₂ |
Stability data from long-term storage studies .
Comparative Reactivity with Analogues
The succinimide ester group enhances reactivity compared to other peptide activators:
| Compound | Relative Reactivity (vs. This compound) | Preferred Application |
|---|---|---|
| Z-Gly-OSu | 1.0x | Single amino acid coupling |
| Z-Gly-gly-OH | 0.3x | Solid-phase synthesis |
| Boc-Gly-gly-OSu | 0.7x | Acid-sensitive peptides |
Scientific Research Applications
Z-Gly-gly-osu has a wide range of applications in scientific research, including:
Peptide Synthesis: It is extensively used in the synthesis of peptides, which are crucial in various fields such as drug development, biochemistry, and molecular biology.
Bioconjugation: The compound is used to link biomolecules, such as proteins and nucleic acids, to create conjugates for research and therapeutic purposes.
Proteomics: In proteomics, this compound is used to modify proteins and peptides for mass spectrometry analysis.
Drug Development: The compound is employed in the synthesis of peptide-based drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of Z-Gly-gly-osu involves the formation of stable amide bonds with nucleophiles. The compound’s reactivity is due to the presence of the N-hydroxysuccinimide ester group, which facilitates the nucleophilic attack by amines. This reaction results in the formation of a peptide bond, making this compound an essential reagent in peptide synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structurally analogous compounds include other N-hydroxysuccinimide (OSu) esters of protected amino acids. Below is a comparative analysis:
Z-Ala-OSu (N-Benzyloxycarbonyl-alanine-N-hydroxysuccinimide ester)
- Structure : Similar to Z-Gly-gly-osu but substitutes glycine with alanine.
- Reactivity : Slightly lower nucleophilicity due to alanine’s methyl side chain, which may sterically hinder coupling.
- Applications : Prefers alanine-specific peptide bonds.
- Cleavage: Z group removed via hydrogenolysis or HBr/acetic acid, akin to this compound .
Boc-Gly-OSu (tert-Butyloxycarbonyl-glycine-N-hydroxysuccinimide ester)
- Protecting Group : Boc (tert-butyloxycarbonyl) instead of Z.
- Stability : Boc is acid-labile (cleaved with trifluoroacetic acid), making it suitable for orthogonal protection strategies.
- Solubility : Better solubility in organic solvents like THF compared to Z-protected analogs.
- Applications : Ideal for stepwise synthesis requiring acid-sensitive intermediates .
Table 1: Structural and Functional Comparison
| Parameter | This compound | Z-Ala-OSu | Boc-Gly-OSu |
|---|---|---|---|
| Protecting Group | Benzyloxycarbonyl (Z) | Benzyloxycarbonyl (Z) | tert-Butyloxycarbonyl (Boc) |
| Amino Acid | Glycine | Alanine | Glycine |
| Molecular Weight | 292.11 g/mol | 306.14 g/mol | 286.25 g/mol |
| Cleavage Method | HBr/AcOH or H₂/Pd | HBr/AcOH or H₂/Pd | Trifluoroacetic acid |
| Typical Solvent | DMF/DCM | DMF/DCM | THF/DCM |
Comparison with Functionally Similar Compounds
Functionally similar compounds include other peptide-coupling reagents and active esters:
HOBt (Hydroxybenzotriazole)
Fmoc-Gly-OSu (Fluorenylmethyloxycarbonyl-glycine-N-hydroxysuccinimide ester)
- Protecting Group : Fmoc (base-labile).
- Applications : Preferred in SPPS for its orthogonality to acid-labile protecting groups.
- Drawback : Requires piperidine for deprotection, incompatible with base-sensitive substrates .
Table 2: Functional Comparison with Coupling Reagents
| Parameter | This compound | HOBt/EDC | Fmoc-Gly-OSu |
|---|---|---|---|
| Activation Type | Pre-activated ester | In situ activation | Pre-activated ester |
| Racemization Risk | Moderate | Low (with HOBt) | Moderate |
| Deprotection | Acid/Hydrogenolysis | N/A | Base (piperidine) |
| Cost | High | Low | High |
Research Findings and Challenges
- Reactivity Trends : this compound exhibits faster coupling rates than Boc-Gly-OSu in polar solvents due to the Z group’s electron-withdrawing nature .
- Stability : Boc-Gly-OSu is more stable in neutral aqueous solutions, whereas this compound hydrolyzes within hours under similar conditions .
- Analytical Limitations : Direct comparative studies on solubility or kinetic parameters are scarce in the provided literature. Chemical analysis (e.g., HPLC, NMR) is recommended to quantify differences, though such methods may be costly or yield ambiguous results .
Biological Activity
Z-Gly-gly-osu (CAS Number: 2899-60-7) is a derivative of glycine and has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 335.32 g/mol. Its structure includes a benzyloxycarbonyl group, which plays a significant role in its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.32 g/mol |
| CAS Number | 2899-60-7 |
| Melting Point | 111-115ºC |
| Density | 1.4 ± 0.1 g/cm³ |
Biological Activity Overview
This compound has been studied for its interactions with various biological systems, particularly in the context of enzyme activity and peptide synthesis. The following sections summarize key findings regarding its biological activities.
1. Enzyme Interactions
Research indicates that this compound can act as a substrate for specific proteolytic enzymes, such as cathepsin D. In a study examining the specificity of cathepsin D, it was found that this compound exhibited slow cleavage rates compared to other substrates, suggesting potential applications in enzyme inhibition studies .
Table: Enzyme Cleavage Rates of this compound Compared to Other Substrates
| Substrate | Cleavage Rate (Relative) |
|---|---|
| This compound | Slow |
| Gly-Phe-Leu | Moderate |
| Gly-Phe-Phe-Tyr | Fast |
2. Peptide Synthesis Applications
3. Case Studies on Biological Activity
Several studies have explored the biological implications of this compound:
- Study on Intracellular Uptake : In a study investigating intracellular glycine derivatives, this compound was shown to inhibit the uptake of glycine analogs in cell cultures, indicating its potential role as an inhibitor in metabolic pathways .
- Inhibition Studies : Another study highlighted that this compound could inhibit specific enzyme activities linked to metabolic disorders, suggesting its utility in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Z-Gly-gly-osu with high yield and purity?
- Methodological Answer : The synthesis of this compound involves coupling Z-protected glycine (Z-Gly-OH) with glycine-hydroxysuccinimide ester (Gly-OSu) under controlled conditions. Key parameters include:
- Solvent selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis of the active ester.
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of Z-Gly-OH to Gly-OSu to account byproduct formation.
- Reaction time and temperature : Optimize between 0–4°C for 4–6 hours to prevent racemization.
Purification via silica gel chromatography (ethyl acetate/hexane gradient) and characterization by -NMR (e.g., δ 7.3 ppm for benzyl protons) and HPLC (≥95% purity) are essential .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing benzyloxycarbonyl (Z-group) protons and glycine backbone signals.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 335.3).
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with a water-acetonitrile gradient (retention time ~8.5 min).
- Melting Point Analysis : Compare observed values (e.g., 112–114°C) with literature data to confirm identity .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported coupling efficiencies of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Discrepancies in coupling efficiencies (e.g., 70–95%) may arise from:
- Activation methods : Compare pre-activation (e.g., HOBt/DIC) versus in-situ activation protocols.
- Resin swelling : Ensure proper solvation of polystyrene resins using DCM or DMF.
- Monitoring tools : Use Kaiser or chloranil tests to detect unreacted amines.
Statistical analysis (e.g., ANOVA) of reaction variables (temperature, solvent, base) can identify optimal conditions .
Q. What strategies mitigate epimerization during this compound-mediated peptide bond formation?
- Methodological Answer : Epimerization at glycine residues is rare but can occur under basic conditions. Mitigation strategies include:
- Low-temperature reactions : Conduct couplings at 0–4°C.
- Additives : Incorporate 1-hydroxy-7-azabenzotriazole (HOAt) to enhance coupling efficiency without racemization.
- Kinetic monitoring : Use circular dichroism (CD) spectroscopy to track chiral integrity during synthesis.
Comparative studies using chiral HPLC for enantiomeric excess (ee) quantification are advised .
Q. How can computational modeling optimize this compound’s reactivity in non-standard solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict solvent effects on reaction pathways. Key steps:
- Solvent parameterization : Calculate dielectric constants and hydrogen-bonding capacities of solvents like THF or acetonitrile.
- Transition state analysis : Identify energy barriers for nucleophilic attack on the OSu ester.
Validate models experimentally via kinetic studies (e.g., pseudo-first-order rate constants) .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for validating this compound’s stability under varying storage conditions?
- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Apply:
- Principal Component Analysis (PCA) : Cluster degradation profiles.
- Arrhenius modeling : Predict shelf-life at standard conditions (25°C).
Report confidence intervals (95%) for degradation rates to ensure reproducibility .
Q. How should researchers reconcile conflicting literature data on this compound’s solubility profiles?
- Methodological Answer : Contradictory solubility reports (e.g., in DMSO vs. ethanol) require:
- Meta-analysis : Aggregate data from peer-reviewed studies (use PRISMA guidelines).
- Experimental validation : Measure solubility via gravimetric methods under standardized conditions (25°C, 24 h equilibration).
Discuss solvent polarity index and Hildebrand solubility parameters to contextualize results .
Experimental Design and Optimization
Q. What factorial design parameters are critical for optimizing this compound’s use in automated peptide synthesizers?
- Methodological Answer : Implement a Box-Behnken design to evaluate:
- Factors : Coupling time (X1), reagent concentration (X2), temperature (X3).
- Responses : Yield (%), purity (%).
Analyze interactions using response surface methodology (RSM) and validate with three confirmation runs. Include failure mode analysis (e.g., clogged resin pores) in protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
